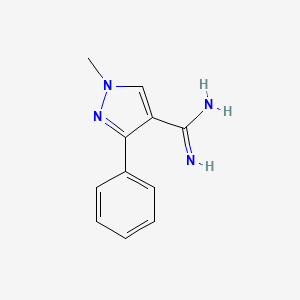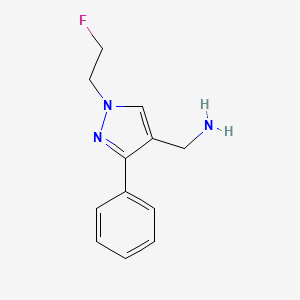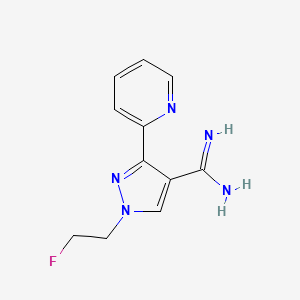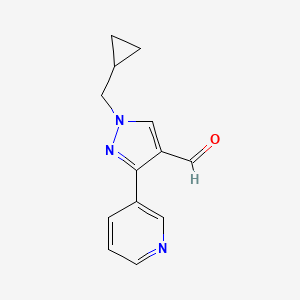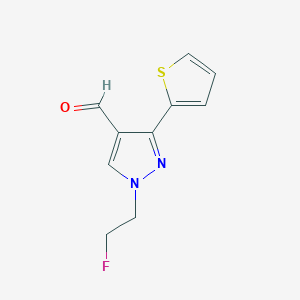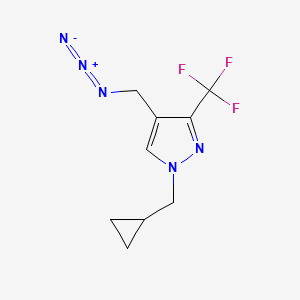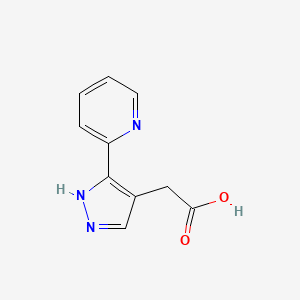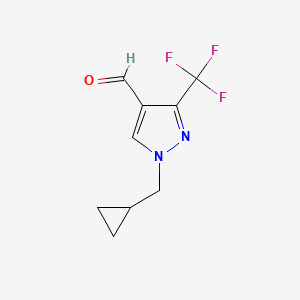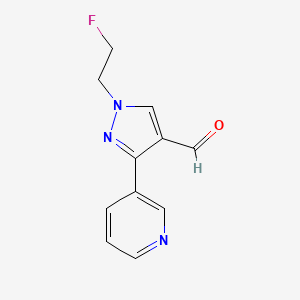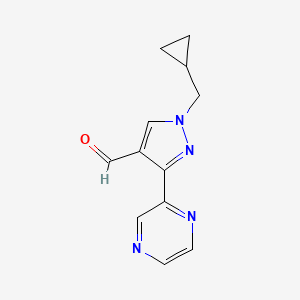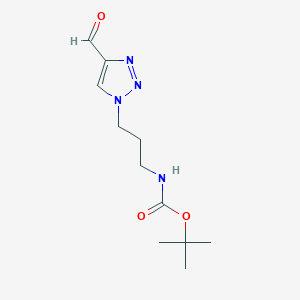
tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .Molecular Structure Analysis
The molecular structure of “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” can be represented by the InChI code:1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8-9,11H,4-7H2,1-3H3 .
Applications De Recherche Scientifique
Catalytic Synthesis
1,2,3-Triazoles, including derivatives like the one you’re interested in, play a significant role in catalytic synthesis. They are used in the development of new catalytic and eco-compatible approaches for synthesizing diverse compounds. The versatility of the triazole ring allows for functionalization using click chemistry approaches, which is crucial for creating polysubstituted compounds with specific regioselectivity .
Drug Discovery
The triazole core is structurally similar to the amide bond, which makes it valuable in medicinal chemistry. Compounds with a 1,2,3-triazole core have been used to create drugs with various therapeutic effects, including anticonvulsants, antibiotics, and anticancer agents. The formyl group in the compound could potentially be used for further functionalization, leading to new drug candidates .
Chemical Biology
In chemical biology, the subject compound can be used for bioconjugation. Its water-soluble nature and the presence of a formyl group make it suitable for conjugation with biomolecules, which is essential for diverse chemical biology experiments, including fluorescent imaging and targeted drug delivery .
Agricultural Chemistry
Triazole derivatives have found applications in agriculture, where they are used to synthesize compounds with fungicidal, herbicidal, and insecticidal properties. The triazole ring’s stability and functionalization potential make it an excellent scaffold for developing new agrochemicals .
Material Science
The triazole ring’s robustness and ability to engage in hydrogen bonding make it a valuable component in materials science. It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and mechanical strength .
Organic Synthesis
In organic synthesis, the triazole ring serves as a versatile intermediate for constructing complex molecules. The compound , with its formyl and carbamate groups, offers multiple reactive sites for further transformations, enabling the synthesis of a wide array of organic molecules .
Orientations Futures
The future directions for research on “tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds , it may be of interest to investigate the potential biological activities of this compound.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)12-5-4-6-15-7-9(8-16)13-14-15/h7-8H,4-6H2,1-3H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIYSYBKWRBSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



